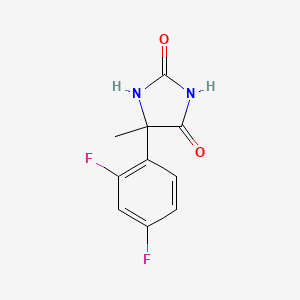

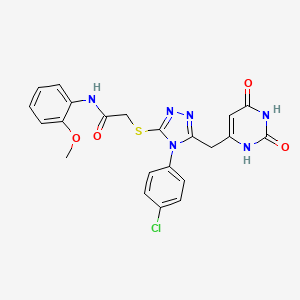

![molecular formula C13H9BrN2OS2 B2485796 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-71-5](/img/structure/B2485796.png)

5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that likely participates in various chemical reactions due to its functional groups. Such compounds are of interest in material science, pharmacology, and synthetic chemistry due to their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of thioamides with chloroacetoacetates or bromoacetylation of azulenes followed by reactions with thioamides, thioureas, or thiosemicarbazones (Tang Li-jua, 2015); (Hiromi Takao et al., 2004). These methods highlight the versatility in creating complex molecules with multiple functional groups.

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods like IR, 1H NMR, and MS are commonly used to elucidate the structures of such compounds. For instance, the crystal structure analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into its molecular configuration, exhibiting both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Compounds like 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide often undergo bromination and nitration, revealing selectivity in reaction due to their structural configuration. For example, bromination reactions can occur at "abnormal" positions due to specific electronic structures, influencing reaction selectivity and outcomes (Bian-Peng Wu et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- Research has explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including compounds with bromo substitutions, highlighting their potential in medicinal chemistry. These compounds have been prepared through cyclization processes and further functionalized to explore their pharmacological properties (Chapman et al., 1971).

Catalytic Approaches and Computational Applications

- Studies on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches have been reported. The research includes the exploration of structural features through computational applications, providing insights into the electronic structure and potential non-linear optical (NLO) properties of synthesized compounds (Kanwal et al., 2022).

Synthesis of Related Compounds for Material Science

- Novel thiophene derivatives have been synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), indicating the potential use of similar compounds in material science to enhance the durability of polymers under UV exposure (Balakit et al., 2015).

Computational Chemistry and Bioactivity

- The synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been undertaken, with computational studies and bioassay data suggesting potential antibacterial and antifungal applications. Such studies underscore the importance of integrating synthetic chemistry with computational methods to predict and evaluate the biological activities of new compounds (Mabkhot et al., 2017).

Eigenschaften

IUPAC Name |

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDOWMNSRFQKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

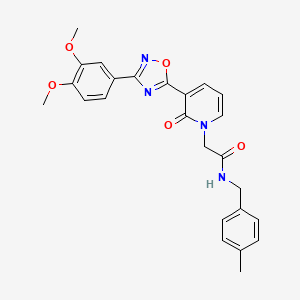

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

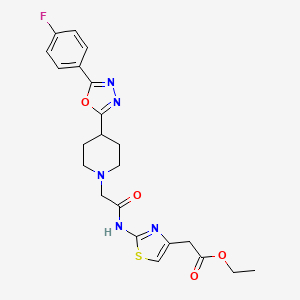

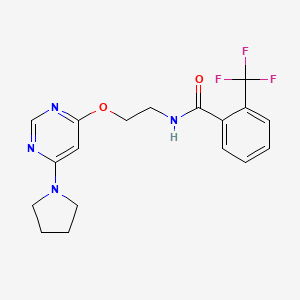

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

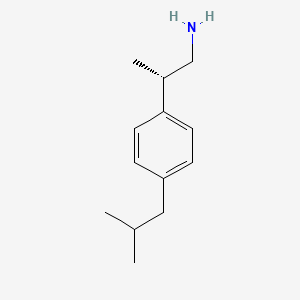

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)